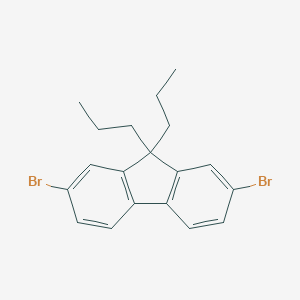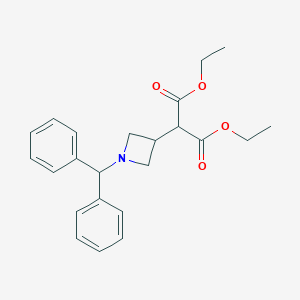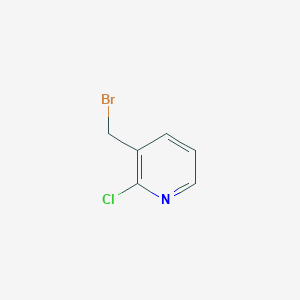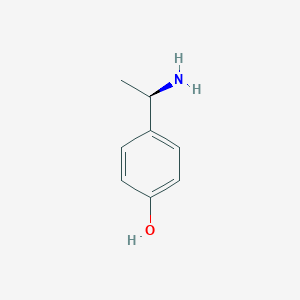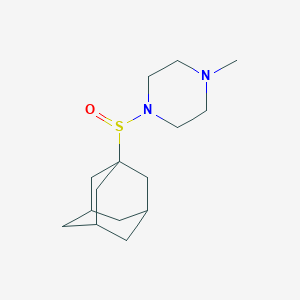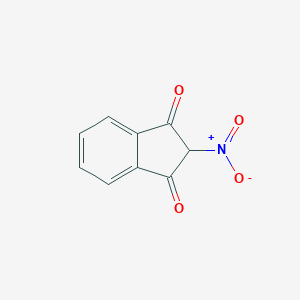
2-Nitro-1,3-indandione
Übersicht
Beschreibung
2-Nitro-1,3-indandione is a chemical compound with the molecular formula C9H5NO4 . It is a derivative of indandione, which is a β-diketone with indane as its structural nucleus . The compound is colorless or white, but older samples may appear yellowish or even green .
Synthesis Analysis
2-Nitro-1,3-indandione can be synthesized by various methods. For instance, it can be produced from 4-nitrophthalic anhydride . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular weight of 2-Nitro-1,3-indandione is 191.14 g/mol . Its IUPAC name is 2-nitroindene-1,3-dione . The InChI string and the canonical SMILES for the compound are also available . The crystal structure of 2-nitro-1,3-indandione dihydrate has been determined .Chemical Reactions Analysis
2-Nitro-1,3-indandione can participate in various chemical reactions. For instance, it can be involved in asymmetric domino reactions with bromonitroalkanes to yield spironitrocyclopropanes bearing two stereogenic centers . It can also be used in the synthesis of diverse spiro- and fused carbo-/heterocyclic scaffolds based on various cycloadditions and tandem annulation methods .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.14 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 191.02185764 g/mol . It has a topological polar surface area of 80 Ų and a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
Enantioselective Construction and Chemical Properties
- Enantioselective construction of spiro-1,3-indandiones with three stereocenters was achieved through an asymmetric domino reaction between 2-arylideneindane-1,3-dione and nitro aldehyde, yielding chiral spiro-1,3-indandione derivatives with high enantioselectivity and diastereoselectivity (Duan, Cheng, & Li, 2015).
- The reaction of pyridine and picolines with 2-bromo-2-nitro-1,3-indandione was studied, revealing complex reactions and the structure of 2-nitro-1,3-indandione in different forms (Metro & Taurins, 1952).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate was determined, showing the compound crystallizes as a hydronium salt with an asymmetric arrangement, and the negative charge of the anion is delocalized over part of the molecule containing oxygen atoms (Simonsen & Jacobsen, 1977).
Spectroscopic and Kinetic Studies
- Spectroscopic study of 1,2-indandione, a derivative, was conducted using NMR and mass spectrometry, showing the formation of a hemiketal and its reactivity with amino acids (Wilkinson, 2000).
- Effects of substituents on the formation of acetals of 4-substituted 1,3-indandiones were studied, revealing kinetic preferences in the products formed from reactions with ethylene glycol and toluenesulfonic acid (Sakane, Otsuji, & Imoto, 1974).
Synthesis and Complexation Properties
- A study presented the synthesis of a new 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione and its interaction with ErCl3x6H2O, analyzing its antimicrobial and anticoagulant activity (Nikolova, Kostova, Staneva, & Marinov, 2021).
Complexes and Metal Interaction Studies
- The structure and properties of a series of 2-cinnamoyl-1,3-indandiones and their metal complexes were synthesized and characterized, exploring their optical properties and potential practical applications (Ahmedova et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2-Nitro-1,3-indandione is not available, general safety practices for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, not ingesting the compound, and keeping it away from heat and sources of ignition .
Zukünftige Richtungen
Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Given the structural similarity, 2-Nitro-1,3-indandione could potentially have similar applications, offering exciting future directions for research.
Eigenschaften
IUPAC Name |
2-nitroindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMVHVKJXBIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063125 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1,3-indandione | |
CAS RN |
3674-33-7 | |
| Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1,3-indandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



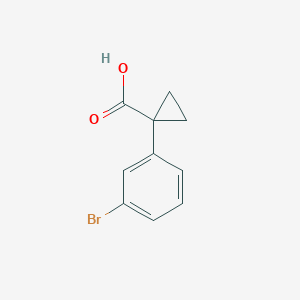
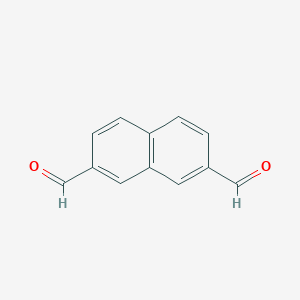
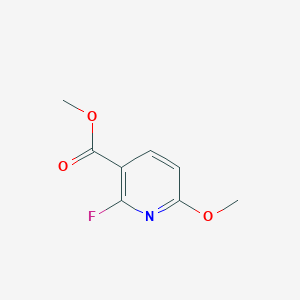

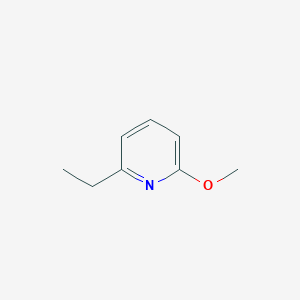
![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
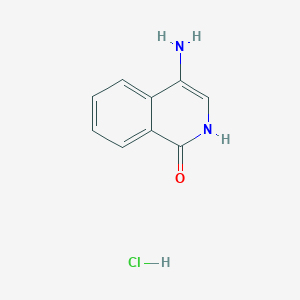
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
